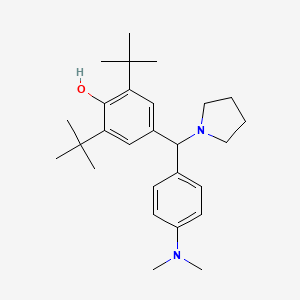

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol, commonly known as BHT-DMAP, is a chemical compound that has gained significant attention in scientific research for its potential use in various applications.

Scientific Research Applications

Synthesis and Chemical Properties

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol is involved in various synthetic processes and demonstrates unique chemical behaviors in the presence of different metal ions and under specific conditions. For instance, its derivatives undergo facile rotation about specific bonds under certain conditions, highlighting their dynamic stereochemistry. These properties are utilized in the synthesis of mono-aryloxides with potential applications in materials science and catalysis. Notably, these compounds show restricted rotation on the NMR timescale when introduced with certain substituents, which could be critical for developing specific materials or catalysts with desired properties (Turner et al., 2003).

Coordination Chemistry and Catalysis

The chemical framework of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol allows for the formation of complexes with metals such as zinc and chromium. These complexes are explored for their catalytic activities, including the copolymerization of cyclohexene oxide and carbon dioxide, indicating potential applications in polymer science. Such complexes are characterized by their ability to stabilize radical species and facilitate electron transfer processes, which is fundamental for developing new catalysts and materials with enhanced performance (Devaine-Pressing et al., 2015).

Electrochemical Properties

The electrochemical behavior of this compound and its derivatives has been a subject of interest, particularly in understanding the oxidation mechanisms of phenols. Studies involving cyclic voltammetry have elucidated the pathways leading to the formation of phenoxenium cations and the subsequent generation of phenolate anions and phenoxy radicals. These insights are crucial for applications in electrochemistry and the development of electrochemical sensors or devices based on phenolic compounds (Speiser & Rieker, 1979).

properties

IUPAC Name |

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O/c1-26(2,3)22-17-20(18-23(25(22)30)27(4,5)6)24(29-15-9-10-16-29)19-11-13-21(14-12-19)28(7)8/h11-14,17-18,24,30H,9-10,15-16H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWFTQJSVFKJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2699788.png)

![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)

![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)